molecular formula C12H20N2O4 B1228396 Pulcherriminic acid CAS No. 957-86-8

Pulcherriminic acid

Cat. No. B1228396
CAS RN: 957-86-8
M. Wt: 256.3 g/mol
InChI Key: BUHPPQFOKKRDPX-UHFFFAOYSA-N
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Description

Pulcherriminic acid is a cyclic dipeptide found mainly in Bacillus and yeast . It has the ability to chelate Fe3+ to produce reddish-brown pulcherrimin . Microorganisms capable of synthesizing this compound compete with other microorganisms for environmental iron ions to achieve bacteriostatic effects .


Synthesis Analysis

This compound is synthesized through a seven-step pathway from L-leucine . This starts with the thermal cyclodimerization of L-leucine to the corresponding 2,5-diketopiperazine, followed by oxidation to the 2,5-dichloropyrazine through three consecutive steps without purification of the intermediates, oxidation to the corresponding di-N-oxide, dechlorination by nucleophilic aromatic substitution with benzyloxide, and deprotection with trifluoroacetic acid without isolation of an intermediate .


Molecular Structure Analysis

The molecular formula of this compound is C12H20N204 . It has maximum UV absorption peaks at wavelengths of 243 nm, 282 nm, and 410 nm .


Chemical Reactions Analysis

This compound chelates iron ions through non-enzymatic reactions, forming extracellular red pigment pulcherrimin, competing for iron nutrition, thereby achieving antibacterial effects .


Physical And Chemical Properties Analysis

This compound is soluble in water . Its unique hydrophilic nature may hinder the adhesion of hydrophilic bacterial cells to abiotic surfaces .

Scientific Research Applications

Antibacterial and Antifungal Properties

Pulcherriminic acid, a cyclic dipeptide primarily found in Bacillus and yeast, has garnered attention for its antibacterial and antifungal properties. Research by Yuan et al. (2020) highlights its potential in food, agriculture, and medicine due to its ability to chelate Fe3+ ions, forming pulcherrimin and thereby inhibiting bacterial growth. Wang et al. (2019) discuss the use of metabolic engineering to enhance this compound production in Bacillus licheniformis, aiming to leverage its antibacterial and anti-plant-pathogenic fungal activities.

Biocontrol and Antimicrobial Applications

Gore-Lloyd et al. (2019) link explored the role of the Snf2 protein in controlling this compound biosynthesis in Metschnikowia pulcherrima. This yeast shows strong antifungal activity against plant pathogens, making it a promising candidate for biocontrol applications. Their findings also revealed a connection between pigmentation and antifungal activity in this yeast.

Biofilm Formation and Growth Control

Arnaouteli et al. (2019) link investigated the role of this compound in the biofilm formation of Bacillus subtilis. Their study indicated that this compound plays a crucial role in controlling the growth arrest of the B. subtilis biofilm, thus influencing microbial colonization and survival in environmental niches.

Industrial and Fermentation Applications

Li et al. (2017) link focused on the optimization of medium components to improve the yield of pulcherrimin in Bacillus licheniformis DW2, indicating the potential of this compound in industrial and fermentation applications.

Mechanism of Action

Pulcherriminic acid is involved in a peculiar iron-managing system. The presence of the competitor induces PA production, leading to precipitation of Fe(III) as pulcherrimin, which prevents oxidative stress in B. subtilis by restricting the Fenton reaction and deleterious ROS formation .

Safety and Hazards

Pulcherriminic acid provides protection to cells in the biofilm against oxidative stress . It lowers the level of reactive oxygen species (ROS) and alleviates oxidative stress and DNA damage caused by ROS accumulation in a mature biofilm .

Future Directions

Based on current findings, pulcherriminic acid is proposed as an important antioxidant that modulates B. subtilis biofilm development . Understanding the environmental function of this metabolite can provide insight into various microbial interactions and enables the efficient development of new effective bioproducts and methods .

properties

IUPAC Name

1,5-dihydroxy-3,6-bis(2-methylpropyl)-4-oxidopyrazin-4-ium-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4/c1-7(2)5-9-11(15)14(18)10(6-8(3)4)12(16)13(9)17/h7-8,15,17H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHPPQFOKKRDPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C([N+](=C(C(=O)N1O)CC(C)C)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

957-86-8
Record name Pulcherriminic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000957868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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